molecular formula C13H13NO B3358619 1-Methyl-3,4-dihydropyrido[2,1-a]isoindol-6(2H)-one CAS No. 81359-40-2

1-Methyl-3,4-dihydropyrido[2,1-a]isoindol-6(2H)-one

Cat. No.: B3358619
CAS No.: 81359-40-2
M. Wt: 199.25 g/mol
InChI Key: ZPZFTQSLGMOGLP-UHFFFAOYSA-N
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Description

1-Methyl-3,4-dihydropyrido[2,1-a]isoindol-6(2H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of isoindolones, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3,4-dihydropyrido[2,1-a]isoindol-6(2H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-nitrobenzoic acid with suitable reagents can lead to the formation of the desired isoindolone structure . The reaction conditions typically involve the use of solvents like dichloromethane (CH₂Cl₂) and catalysts such as N-bromosuccinimide (NBS) under reflux .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like flash chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3,4-dihydropyrido[2,1-a]isoindol-6(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted and unsaturated derivatives of the original compound, which may have distinct properties and applications .

Mechanism of Action

The mechanism of action of 1-Methyl-3,4-dihydropyrido[2,1-a]isoindol-6(2H)-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3,4-dihydropyrido[2,1-a]isoindol-6(2H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-methyl-3,4-dihydro-2H-pyrido[1,2-b]isoindol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-9-5-4-8-14-12(9)10-6-2-3-7-11(10)13(14)15/h2-3,6-7H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZFTQSLGMOGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=CC=CC=C3C(=O)N2CCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512802
Record name 1-Methyl-3,4-dihydropyrido[2,1-a]isoindol-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81359-40-2
Record name 1-Methyl-3,4-dihydropyrido[2,1-a]isoindol-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-3,4-dihydropyrido[2,1-a]isoindol-6(2H)-one
Reactant of Route 2
1-Methyl-3,4-dihydropyrido[2,1-a]isoindol-6(2H)-one
Reactant of Route 3
1-Methyl-3,4-dihydropyrido[2,1-a]isoindol-6(2H)-one
Reactant of Route 4
1-Methyl-3,4-dihydropyrido[2,1-a]isoindol-6(2H)-one
Reactant of Route 5
1-Methyl-3,4-dihydropyrido[2,1-a]isoindol-6(2H)-one
Reactant of Route 6
1-Methyl-3,4-dihydropyrido[2,1-a]isoindol-6(2H)-one

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